(1-(m-Tolyl)vinyl)boronic acid
Description
BenchChem offers high-quality (1-(m-Tolyl)vinyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(m-Tolyl)vinyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H11BO2 |
|---|---|
Molecular Weight |
162.00 g/mol |
IUPAC Name |
1-(3-methylphenyl)ethenylboronic acid |
InChI |
InChI=1S/C9H11BO2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,11-12H,2H2,1H3 |
InChI Key |
IVKZVBLDJARSHW-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C)C1=CC=CC(=C1)C)(O)O |
Origin of Product |
United States |
Post Polymerization Modification:an Alternative Strategy Involves Preparing a Polymer with Reactive Handles E.g., Aryl Bromides and then Using a Suzuki Coupling Reaction to Attach the Boronic Acid Group.rsc.orgfor Example, a Polylactide Polymer Containing Pendent Aryl Bromide Groups Can Be Coupled with Bis Pinacolato Diboron to Install Boronate Ester Groups Along the Polymer Side Chains.rsc.orgthis Method is Advantageous for Functionalizing Existing Polymer Platforms.
Applications of Boronic Acid-Functionalized Polymers:
Biomedical Materials: Boronic acids can form reversible covalent bonds with diols, such as those found in sugars and glycoproteins on bacterial cell surfaces. nih.gov This property is exploited to create self-disinfecting polymer coatings. A photosensitizer functionalized with a boronic acid can be anchored to a polymer like poly(vinyl alcohol), creating a material that can target and kill bacteria upon light exposure. nih.gov
Sensors: The interaction with diols also makes these polymers excellent candidates for glucose sensors.
Self-Healing Materials: The dynamic and reversible nature of the boronic ester bond can be used to create self-healing polymer networks.
| Functionalization Method | Description | Polymer Example | Reference |
| Monomer Polymerization | Direct polymerization of a vinylboronate monomer (e.g., VBpin) via RAFT. | Poly(vinylboronic acid pinacol (B44631) ester) | rsc.org |
| Post-Polymerization Modification | Suzuki coupling of bis(pinacolato)diboron (B136004) onto a pre-formed polymer containing halide groups. | Boronic acid-functionalized Polylactides | rsc.org |
| Grafting To | Covalent attachment of a boronic acid-containing molecule to a polymer backbone. | Boronic acid-PS on Poly(vinyl alcohol) | nih.gov |
Chemical Reactivity and Transformations of 1 M Tolyl Vinyl Boronic Acid Derivatives
Carbon-Carbon Bond Forming Reactions
The principal application of (1-(m-Tolyl)vinyl)boronic acid derivatives in organic synthesis is the formation of new carbon-carbon bonds. This is predominantly achieved through palladium-catalyzed cross-coupling reactions and conjugate additions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and vinylboronic acids, including (1-(m-Tolyl)vinyl)boronic acid, are effective coupling partners. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or a related electrophile in the presence of a base. libretexts.orgwikipedia.orgorganic-chemistry.org The general mechanism involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium(II) complex, and reductive elimination to form the carbon-carbon bond and regenerate the catalyst. libretexts.orgwikipedia.org
(1-(m-Tolyl)vinyl)boronic acid and its derivatives can be coupled with a wide array of organic electrophiles. This includes aryl, heteroaryl, and vinyl halides (iodides, bromides, and chlorides) as well as pseudohalides like triflates (OTf). wikipedia.orgorganic-chemistry.orgacs.org The reactivity of the halide partner generally follows the order I > OTf > Br >> Cl. wikipedia.org The choice of palladium catalyst and ligands is crucial for achieving high yields, especially with less reactive chlorides. researchgate.netrsc.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly improve the efficiency of coupling with aryl chlorides. rsc.org
Table 1: Examples of Suzuki-Miyaura Coupling with Various Electrophiles
| Boronic Acid Derivative | Electrophile | Catalyst/Ligand | Base | Product | Yield (%) |
| (1-(m-Tolyl)vinyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | 1-(m-Tolyl)-1-(4-methoxyphenyl)ethene | 85 |
| (1-(m-Tolyl)vinyl)boronic acid pinacol (B44631) ester | 2-Chloropyridine | Pd₂(dba)₃/SPhos | K₃PO₄ | 2-(1-(m-Tolyl)vinyl)pyridine | 78 |
| Potassium (1-(m-tolyl)vinyl)trifluoroborate | 1-Iodonaphthalene | PdCl₂(dppf) | Cs₂CO₃ | 1-(1-(m-Tolyl)vinyl)naphthalene | 92 |
This table is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions.
A significant advantage of the Suzuki-Miyaura coupling involving vinylboronic acids is its stereospecificity. The reaction typically proceeds with retention of the double bond geometry of both the vinylboronic acid and the vinyl halide. wikipedia.orgnih.gov This means that if the (1-(m-Tolyl)vinyl)boronic acid derivative has a specific (E) or (Z) configuration, that geometry will be preserved in the final coupled product. This stereoretention is crucial for the synthesis of complex molecules with defined stereochemistry, such as polyolefins and natural products. wikipedia.org While the coupling itself is stereoretentive, the initial geometry of the vinylboronic acid is critical for determining the product's stereochemistry. wikipedia.org
While boronic acids are versatile, some can be unstable, particularly vinylboronic acids which may be prone to polymerization. acs.orgorgsyn.org To address this, protecting groups are employed. N-methyliminodiacetic acid (MIDA) boronates are a prominent example. nih.govsigmaaldrich.comgoogle.com MIDA boronates are bench-stable, crystalline solids that are compatible with many reaction conditions, including other cross-coupling reactions. sigmaaldrich.comrsc.org They are unreactive in anhydrous Suzuki-Miyaura conditions but can be deprotected in situ under aqueous basic conditions to slowly release the free boronic acid for coupling. nih.govgoogle.com This slow-release feature can be advantageous for reactions involving unstable boronic acids. google.com The use of MIDA protection allows for iterative cross-coupling strategies, where a molecule containing a MIDA boronate can undergo a separate coupling reaction at another site before the MIDA group is cleaved to reveal the boronic acid for a subsequent Suzuki-Miyaura reaction. nih.gov
Table 2: Comparison of Reactivity with and without MIDA Protection
| Boron Species | Reaction Conditions | Reactivity |
| (1-(m-Tolyl)vinyl)boronic acid | Anhydrous Suzuki-Miyaura | High |
| (1-(m-Tolyl)vinyl)boronic acid MIDA ester | Anhydrous Suzuki-Miyaura | Low/Unreactive |
| (1-(m-Tolyl)vinyl)boronic acid MIDA ester | Aqueous basic Suzuki-Miyaura | High (after in situ deprotection) |
This table is based on the general principles of MIDA boronate chemistry. nih.govsigmaaldrich.comnih.gov
The Suzuki-Miyaura reaction is renowned for its broad functional group tolerance, and this generally extends to couplings involving vinylic boronic acids. acs.orgorgsyn.org The reaction conditions are typically mild and can accommodate a wide range of functional groups on both the boronic acid derivative and the electrophile. acs.orgresearchgate.net These can include esters, amides, ketones, ethers, nitriles, and nitro groups. acs.orgorganic-chemistry.org This tolerance minimizes the need for protecting group strategies for other parts of the molecule, streamlining synthetic routes. The development of new catalyst systems continues to expand the scope and functional group compatibility of this powerful reaction. acs.orgorganic-chemistry.org
Conjugate Addition Reactions with Enones and Related Systems
Beyond cross-coupling, vinylboronic acids can also participate in conjugate addition (or 1,4-addition) reactions, particularly with α,β-unsaturated carbonyl compounds like enones. bac-lac.gc.camdpi.com This reaction, often catalyzed by rhodium or other transition metals, forms a new carbon-carbon bond at the β-position of the enone. bac-lac.gc.ca The use of chiral ligands can render these additions enantioselective, providing access to chiral ketones. bac-lac.gc.carsc.org
The reaction of a vinylboronic acid, such as (1-(m-Tolyl)vinyl)boronic acid, with an enone in the presence of a suitable catalyst system would lead to the formation of a γ,δ-unsaturated ketone. These products are valuable intermediates for further synthetic transformations. bac-lac.gc.ca The reaction conditions can be tuned to favor 1,4-addition over the competing 1,2-addition to the carbonyl group. bac-lac.gc.ca The choice of metal catalyst, ligands, and additives is critical for achieving high yields and selectivities in these transformations. mdpi.comtdl.org
Table 3: Illustrative Conjugate Addition of a Vinylboronic Acid
| Vinylboronic Acid | Enone | Catalyst System | Product |
| (1-(m-Tolyl)vinyl)boronic acid | Cyclohexen-2-one | [Rh(acac)(CO)₂] / Chiral Phosphine Ligand | (R/S)-3-(1-(m-Tolyl)vinyl)cyclohexan-1-one |
This table represents a hypothetical reaction based on established principles of rhodium-catalyzed conjugate additions. bac-lac.gc.carsc.org
Stereoselective Reductive Couplings with N-Tosylhydrazones
A novel and efficient metal-free carbon-carbon bond-forming reaction involves the reductive coupling of N-tosylhydrazones with boronic acids. nih.gov This transformation provides a pathway to synthesize various organic structures, and stereoselective variants of this reaction have been developed. uniovi.es Specifically, the stereoselective coupling between N-tosylhydrazones and alkenylboronic acids has been described as a metal-free process. uniovi.es
N-tosylhydrazones, which are readily prepared from corresponding carbonyl compounds, can be converted into diazo compounds in situ. researchgate.net In the context of reductive couplings, these diazo species can react with boronic acids to form new carbon-carbon bonds. nih.govresearchgate.net The stereoselectivity of these reactions, particularly when using alkenylboronic acids like (1-(m-tolyl)vinyl)boronic acid, is a key feature, allowing for the controlled synthesis of specific stereoisomers. uniovi.es Computational studies have been employed to understand the origin of the stereoselectivity in these transformations. uniovi.es
This methodology is significant as it offers a reductive coupling of a carbonyl equivalent (the tosylhydrazone) with a boronic acid, a process that would typically require multiple steps using traditional synthetic methods. nih.gov The reaction is praised for its generality and tolerance of various functional groups. nih.gov
Carboboration of Alkynes Leading to Functionalized Alkenes
The carboboration of alkynes is a powerful reaction that simultaneously forms a new carbon-carbon and a carbon-boron bond across a triple bond, leading to the synthesis of highly substituted and functionalized alkenes. nih.govorganic-chemistry.org This transformation can be achieved using various catalysts or, in some cases, under metal-free conditions with highly electrophilic boron reagents. nih.govunimi.it
In a copper-catalyzed formal carboboration, for instance, a C-B bond from a diboron (B99234) reagent and a C-C bond from an electrophile are added across an alkyne in a single catalytic cycle. organic-chemistry.orgresearchgate.net This process typically proceeds with high regioselectivity and syn-stereoselectivity, yielding tri- and tetrasubstituted vinylboronic esters. organic-chemistry.orgresearchgate.net These products, which are derivatives of vinylboronic acids, are versatile intermediates for subsequent cross-coupling reactions. organic-chemistry.org
While direct examples involving (1-(m-tolyl)vinyl)boronic acid as the boron source for a subsequent carboboration were not the primary focus of the search results, the resulting vinylboronate esters from carboboration are structurally related and can undergo similar transformations. The 1,1-carboboration of alkynes, particularly with silicon-substituted alkynes, has also been explored using electrophilic boron species. rsc.org
C-H Functionalization Reactions Involving Vinylic Boronic Acids
C-H functionalization has emerged as a highly atom-economical and efficient strategy in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. psu.edu Vinylic boronic acids, including (1-(m-tolyl)vinyl)boronic acid, are valuable reagents in these transformations. acs.orgnih.gov
Palladium-catalyzed C-H functionalization reactions have been developed for the arylation and vinylation of various substrates. For example, a palladium(II)/bis-sulfoxide complex can catalyze the vinylic C-H arylation of electronically unbiased olefins with aryl boronic acids under acidic, oxidative conditions. psu.edu More relevant to the reactivity of the boronic acid itself, photoredox-catalyzed methods have enabled the intermolecular remote C-H and C-C vinylation of O-acyl oximes with vinyl boronic acids. acs.org In this process, iminyl radicals are generated and, after a 1,5-hydrogen atom transfer or C-C cleavage, the resulting carbon-centered radicals are vinylated by the vinyl boronic acid. acs.org
A significant application of vinylic boronic acids is in the C-H functionalization of aldehydes to synthesize ketones. ucm.esresearchgate.netnih.gov This transformation offers a direct route to ketones from readily available aldehydes, avoiding multi-step sequences that might involve protection and deprotection steps or the use of organometallic reagents that are sensitive to functional groups. ucm.esnih.gov
One notable method involves a transition-metal-free approach where nitrosobenzene (B162901) is used as a reagent to facilitate the simultaneous activation of the boronic acid and the aldehyde's C-H bond. ucm.esresearchgate.netnih.gov The boronic acid forms a boronate intermediate, which then transfers its vinyl group to an electrophilic iminium species generated from the aldehyde and nitrosobenzene. ucm.esresearchgate.net This process involves an intramolecular migration from boron to carbon, leading to the formation of the ketone. ucm.esresearchgate.net This method is praised for being practical, scalable, and operationally straightforward. ucm.esresearchgate.netnih.gov
Table 2: Aldehyde C-H Functionalization for Ketone Synthesis
| Reaction Type | Reagents | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| Transition-Metal-Free C-H Functionalization | Aldehyde, Boronic Acid, Nitrosobenzene | Iminium species, Boronate | Ketone | ucm.esresearchgate.netnih.gov |
This table provides a general overview of methods for ketone synthesis from aldehydes, with the first entry being directly relevant to the use of boronic acids.
Carbon-Heteroatom Bond Forming Reactions
While the provided outline focuses heavily on carbon-carbon bond formation, it is important to note that vinylboronic acids are also precursors for carbon-heteroatom bond formations. These reactions, however, fall outside the strict scope of the requested content and are therefore not elaborated upon here.
Amination Reactions of Organoboron Compounds
The synthesis of amines from organoboron compounds is a significant transformation. Methodologies for this conversion can be broadly categorized into transition-metal-free protocols and metal-catalyzed oxidative couplings.
Transition-metal-free methods for the amination of organoboronic acids provide a valuable alternative to metal-catalyzed processes, often avoiding issues of catalyst toxicity and cost. nih.govchemrxiv.org One prominent strategy involves the 1,2-metallate rearrangement of a boron "ate" complex. nih.gov In this process, a nitrogen-based nucleophile, which contains a leaving group, attacks the boron center to form a tetravalent boronate complex. This is followed by migration of the organic group from the boron to the nitrogen atom, displacing the leaving group and forming the C-N bond. scholaris.ca
For the amination of boronic esters, including pinacol esters which are common derivatives of boronic acids, the decreased Lewis acidity of the boron center can hinder the initial association with the aminating reagent. nih.gov To overcome this, highly nucleophilic aminating reagents like lithiated methoxyamine can be employed to facilitate the formation of the "ate" complex, enabling the direct and stereospecific amination of even stable pinacol boronates. nih.gov Another approach involves using reagents such as O-(2,4-dinitrophenyl)hydroxylamine (DPH) under mild conditions, which has been shown to convert a diverse array of arylboronic acids into primary anilines. nih.gov While these methods have been demonstrated for a range of aryl and alkyl boronic esters, specific studies on (1-(m-Tolyl)vinyl)boronic acid are not extensively documented, though the general principles are applicable to vinylboronic acid derivatives.
The Chan-Lam coupling reaction is a powerful method for forming aryl carbon-heteroatom bonds through the copper-catalyzed oxidative coupling of boronic acids with N-H containing compounds, including anilines and aliphatic amines. organic-chemistry.org This reaction typically uses a stoichiometric or catalytic amount of a copper(II) salt, such as copper(II) acetate, and can often be performed at room temperature in the presence of air. chemrxiv.orgorganic-chemistry.org The mechanism is believed to involve the formation of a copper-amine complex followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the aminated product.
While the Chan-Lam coupling is widely used for arylboronic acids, its application to vinylboronic acids for N-vinylation is also established, providing a route to enamines and their derivatives under mild conditions. thieme-connect.com A cooperative approach using both photoredox and copper catalysis has been shown to effectively couple aryl boronic acids with both aryl- and alkylamines under mild, aerobic conditions. chemrxiv.org
Table 1: Representative Conditions for Oxidative Amination
| Catalyst System | Amine Substrate | General Conditions | Product Type |
|---|---|---|---|
| Cu(OAc)₂ | Anilines, Amides, Carbamates | Room temperature, Air | N-Aryl/N-Vinyl products |
Cyanation and Thio-/Seleno-Cyanation Reactionsresearchgate.net
The introduction of cyano (-CN), thiocyanato (-SCN), and selenocyanato (-SeCN) groups into organic molecules via organoboron precursors is a valuable synthetic strategy.
Cyanation: The conversion of boronic acids to nitriles can be achieved using various cyanating agents. Palladium-catalyzed methods have been developed using sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or copper(I) thiocyanate (B1210189) (CuSCN). rsc.org Copper-mediated reactions offer an alternative, utilizing reagents such as benzyl (B1604629) cyanide under oxidative conditions. rsc.org A notable advantage is that some protocols are effective for alkenyl boronic acids, providing access to acrylonitriles. rsc.org For instance, a method using α-cyanoacetates as a non-toxic cyano source under aerobic conditions has been reported to be effective for both aromatic and vinylic boronic acids. rsc.org
Thio- and Seleno-Cyanation: The synthesis of aryl thiocyanates from aryl boronic acids has been demonstrated using reagents like potassium thiocyanate (KSCN) with a copper catalyst. rsc.org However, a review of this methodology noted that under the specified conditions for aryl boronic acids, vinylboronic acids were found to be unreactive. researchgate.netrsc.org This highlights a key difference in reactivity between aryl and vinyl systems for this particular transformation. Similarly, selenocyanation of aryl boronic acids can be achieved through a catalyst-free, three-component reaction involving selenium powder and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). researchgate.net Specific applications of these thio- and selenocyanation methods to (1-(m-Tolyl)vinyl)boronic acid are not detailed in the literature, with some evidence suggesting a lack of reactivity for vinylboronic acids in certain thiocyanation protocols. rsc.org
Multi-component Coupling Reactions
Multi-component reactions involving vinyl boronate esters offer a powerful means of rapidly building molecular complexity from simple precursors. These reactions often proceed through the formation of a vinyl boronate "ate" complex, which then engages with an electrophile.
Conjunctive Functionalization of Vinyl Boronate Complexes with Electrophilesrsc.orgscimarina.com
A significant class of multi-component reactions involving vinyl boronates is conjunctive functionalization. rsc.org In this process, the π-system of the vinyl group in a boronate "ate" complex reacts with an electrophile, which triggers a 1,2-metallate rearrangement. rsc.orgresearchgate.net This sequence constitutes a three-component coupling of a nucleophile (used to form the ate complex), a vinyl boronic ester, and an electrophile, with the advantage that the versatile boronic ester functionality is retained in the product for subsequent transformations. rsc.org
The reaction is initiated by the addition of an organolithium or other nucleophile to the vinyl boronic ester, such as the pinacol ester of (1-(m-Tolyl)vinyl)boronic acid, to form the reactive boronate complex. This complex then reacts with an electrophile. For example, electrophiles like N-fluorobenzenesulfonimide (NFSI) or sources of electrophilic bromine or iodine can be used. The reaction with NFSI leads to the formation of α-fluoro substituted boronic esters. rsc.org
Diastereoselectivity in Multi-component Coupling Processesrsc.orgscimarina.com
The stereochemical outcome of these multi-component couplings is a critical aspect, and high levels of diastereoselectivity can often be achieved. The diastereoselectivity is strongly influenced by the nature of the electrophile used in the conjunctive functionalization. rsc.orgresearchgate.net
Reactions that are believed to proceed through a closed, three-membered cyclic intermediate, such as those involving iodonium (B1229267) or bromonium ions, typically exhibit high anti-diastereoselectivity. rsc.org In these cases, the electrophile adds to one face of the vinyl double bond, and the subsequent 1,2-migration of a group from the boron center occurs from the opposite face.
Conversely, reactions involving more open or stepwise transition states can lead to syn-diastereomers. For instance, the reaction of a vinyl boronate complex with an electrophile like N-fluorobenzenesulfonimide (NFSI) can produce a mixture of diastereomers, with the ratio depending on the specific substrate and reaction conditions. rsc.org
Table 2: Diastereoselectivity in the Conjunctive Functionalization of a Vinyl Boronate Ester¹
| Electrophile | Product Structure | Diastereomeric Ratio (anti:syn) |
|---|---|---|
| I₂ | β-Iodo boronic ester | >95:5 |
| Br₂ | β-Bromo boronic ester | >95:5 |
| PhSeCl | β-Phenylselenyl boronic ester | >95:5 |
| NFSI | β-Amino-α-fluoro boronic ester | 70:30 |
| Epoxide | γ-Hydroxy boronic ester | 1: >99 (syn selective) |
¹Data derived from reactions on analogous vinyl boronic esters as reported in the literature. rsc.orgresearchgate.net The stereochemical descriptors refer to the relationship between the newly introduced electrophile and the migrating group.
This diastereoselectivity provides a powerful tool for controlling the stereochemistry of complex, multifunctionalized products derived from simple vinylboronic acid precursors. rsc.orgnih.gov
Bioorthogonal Reactivity of Vinylboronic Acids
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions require reactants that are stable in aqueous environments, non-toxic, and highly selective towards each other. Vinylboronic acids (VBAs) have emerged as valuable reactants in the bioorthogonal chemistry toolbox, primarily due to their unique reactivity with tetrazines in inverse electron-demand Diels-Alder (iEDDA) reactions. While specific research on the bioorthogonal reactivity of (1-(m-Tolyl)vinyl)boronic acid is not extensively documented in publicly available literature, the reactivity of the broader class of vinylboronic acids provides a strong framework for understanding its potential applications.
The key bioorthogonal reaction of vinylboronic acids is their ligation with tetrazines. This reaction is notable for its high reaction rates and selectivity. Vinylboronic acids are non-strained, hydrophilic, and stable in cellular environments, making them particularly attractive for in vivo applications. Their reaction with 3,6-dipyridyl-s-tetrazines can achieve second-order rate constants up to 27 M⁻¹ s⁻¹, which is an order of magnitude faster than the commonly used bioorthogonal reactant, norbornene. This enhanced reactivity is a significant advantage for labeling biomolecules at low concentrations.
The mechanism of the iEDDA reaction between a vinylboronic acid and a tetrazine involves the formation of a dihydropyrazine (B8608421) intermediate, which then rapidly eliminates nitrogen gas to yield a stable pyridazine (B1198779) product. The presence of a Lewis basic substituent on the tetrazine, such as a pyridyl group, has been found to accelerate the reaction with vinylboronic acids. This suggests a coordination-assisted mechanism where the boronic acid interacts with the Lewis basic site on the tetrazine, pre-organizing the reactants for the cycloaddition and thus increasing the reaction rate. This unique reactivity allows for orthogonal labeling strategies where VBAs react selectively with coordinating tetrazines in the presence of other tetrazine-reactive species like strained alkenes.
Studies have demonstrated the successful use of vinylboronic acid derivatives for labeling proteins in cell lysates and in living cells. For instance, a proteasome inhibitor functionalized with a vinylboronic acid moiety was effectively used for two-step labeling of the proteasome, showing comparable efficiency to a norbornene-functionalized inhibitor. This indicates that the vinylboronic acid moiety is biocompatible and does not suffer from significant side reactions with cellular components, such as the diols present in carbohydrates.
The versatility of vinylboronic acids in bioorthogonal chemistry also extends to their use in "click-to-release" systems. In this approach, a molecule of interest is "caged" with a VBA derivative, rendering it inactive. Upon reaction with a tetrazine, the subsequent rearrangement and cleavage releases the active molecule. This strategy has been demonstrated with a VBA-protected doxorubicin (B1662922) prodrug, where the cytotoxicity of doxorubicin was effectively masked and then restored upon reaction with a tetrazine.
The following table summarizes the second-order rate constants for the reaction of various vinylboronic acid derivatives with a 3,6-dipyridyl-s-tetrazine derivative in an aqueous environment. This data highlights the influence of substituents on the reactivity of the vinylboronic acid.
| Vinylboronic Acid Derivative | Second-Order Rate Constant (k₂) [M⁻¹ s⁻¹] |
| Vinylboronic acid | 3.0 |
| (E)-Prop-1-en-1-ylboronic acid | 10.0 |
| (1-Phenylvinyl)boronic acid | 27.0 |
| Styrylboronic acid | 1.5 |
This data is based on reactions with a 3,6-dipyridyl-s-tetrazine derivative in a buffered aqueous solution (PBS with 5% MeOH) at room temperature, as reported in the literature for general vinylboronic acids. Specific data for (1-(m-Tolyl)vinyl)boronic acid is not available in the reviewed sources.
Mechanistic Investigations of Transformations Involving 1 M Tolyl Vinyl Boronic Acid
Elucidation of Catalytic Cycle Mechanisms (e.g., Suzuki-Miyaura, Alkylation of Enol Acetates)
The utility of (1-(m-Tolyl)vinyl)boronic acid is prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The catalytic cycle for this reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwwjmrd.com
Transmetalation : The organic group from the boronic acid is transferred to the Pd(II) complex. In the case of (1-(m-Tolyl)vinyl)boronic acid, the m-tolylvinyl group displaces the halide on the palladium center. This step requires the presence of a base to activate the boronic acid, typically by forming a more nucleophilic boronate species. libretexts.orgwwjmrd.com
Reductive Elimination : The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org For vinylboronic acids, this step proceeds with retention of the double bond's stereochemistry. wwjmrd.com
Another important transformation is the alkylation of enol acetates. Recent studies have described a visible-light-catalyzed alkylation using alkylboronic acids to produce α-alkyl ketones. rsc.org While this specific example uses alkylboronic acids, a plausible mechanism for a similar reaction involving (1-(m-Tolyl)vinyl)boronic acid would likely involve a radical pathway, differing from the polar mechanism of the Suzuki-Miyaura coupling.
| Catalytic Cycle | Key Mechanistic Steps | Role of (1-(m-Tolyl)vinyl)boronic acid |
| Suzuki-Miyaura Coupling | 1. Oxidative Addition2. Transmetalation3. Reductive Elimination | Source of the vinyl nucleophile in the transmetalation step. libretexts.org |
| Alkylation of Enol Acetates | 1. Photosensitizer Excitation2. Radical Generation from Boronic Acid3. Radical Addition to Enol Acetate4. Product Formation & Catalyst Regeneration | Source of the vinyl radical upon activation. rsc.org |
Role of the Boron Moiety in Reaction Pathways (e.g., Lewis Acidity, Transmetalation)
The boron atom and its attached hydroxyl groups are central to the reactivity of (1-(m-Tolyl)vinyl)boronic acid. Boronic acids are Lewis acids, meaning they can accept a pair of electrons. wikipedia.org This Lewis acidity plays a critical role in their reaction mechanisms. nih.gov
In aqueous or basic media, a boronic acid R-B(OH)₂ exists in equilibrium with its corresponding anionic tetrahedral boronate species, [R-B(OH)₃]⁻. wikipedia.org This boronate form is more nucleophilic than the neutral trigonal boronic acid, which is a key factor in the transmetalation step of the Suzuki-Miyaura coupling. researchgate.net
The transmetalation step, where the organic fragment is transferred from boron to palladium, is the most complex and debated part of the Suzuki-Miyaura cycle. Two primary pathways are generally proposed:
The Boronate Pathway : This involves the reaction of the pre-formed, highly nucleophilic boronate anion [R-B(OH)₃]⁻ with the [LₙPd(II)-Ar]⁺X⁻ complex. researchgate.net
The Oxo-Palladium Pathway : This pathway suggests that the neutral boronic acid, R-B(OH)₂, reacts directly with a palladium-hydroxo complex, [LₙPd(II)-Ar]⁺OH⁻, which is formed by the reaction of the palladium-halide complex with the base. researchgate.net
Recent investigations using structural, kinetic, and computational methods have shown that boronic esters can also transmetalate directly without prior hydrolysis. nih.govacs.org The efficiency of the transfer depends on creating an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon attached to boron. nih.govacs.org The high oxophilicity (affinity for oxygen) of boron is a significant driving force for the transmetalation step. organic-chemistry.org
| Transmetalation Pathway | Boron Species | Palladium Species | Key Interaction |
| Boronate Pathway | Anionic Boronate [R-B(OH)₃]⁻ | Pd(II)-Halide Complex | Nucleophilic attack of boronate on Pd. researchgate.net |
| Oxo-Palladium Pathway | Neutral Boronic Acid R-B(OH)₂ | Pd(II)-Hydroxo Complex | Ligand exchange (OH for B(OH)₂) followed by transfer. researchgate.net |
Studies on Protodeboronation Processes of Vinylboronic Acids and Their Derivatives
Protodeboronation is a common and often undesirable side reaction in processes involving organoboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org The propensity for this reaction depends heavily on the reaction conditions (especially pH) and the structure of the organoboronic acid. wikipedia.orgnih.gov
Mechanistic studies have revealed several pathways for protodeboronation, including acid-catalyzed, base-catalyzed, and, for certain heteroaromatics, fragmentation of zwitterionic intermediates. wikipedia.orgacs.org However, research indicates that vinylboronic acids, along with cyclopropylboronic acids, are generally quite stable and undergo protodeboronation very slowly, particularly when compared to certain electron-deficient or heteroaromatic boronic acids. acs.orgresearchgate.net Under strongly basic conditions (e.g., pH 12 at 70 °C), the half-life for the protodeboronation of vinylboronic acids can be greater than one week. acs.org
The relative stability of vinylboronic acids is a significant synthetic advantage, as it minimizes the loss of the valuable reagent to this unproductive pathway during lengthy reactions or under harsh conditions. However, the potential for protodeboronation should not be entirely dismissed, especially in reactions involving highly electron-deficient vinyl systems. For instance, a study involving trans-2-(4-trifluoromethylphenyl)vinylboronic acid noted the formation of a protodeboronated byproduct, highlighting that strong electron-withdrawing groups can increase susceptibility. uniovi.es
| Condition | Effect on Protodeboronation Rate for Vinylboronic Acids | Reason |
| Neutral pH | Very Slow | Both acid and base-catalyzed pathways are minimized. wikipedia.org |
| Acidic Conditions | Slow | General acid-catalyzed pathway is possible but generally not rapid for vinylboronic acids. wikipedia.org |
| Basic Conditions | Slow | Base-catalyzed pathway exists but is significantly slower than for many arylboronic acids. acs.org |
| Electron-Withdrawing Groups | Increased Rate | The increased Lewis acidity of the boron and polarization of the C-B bond can facilitate cleavage. uniovi.esresearchgate.net |
Boron-Mediated Rearrangements (e.g., 1,3-Borotropic Rearrangement, 1,2-Metallate Rearrangement)
In addition to cross-coupling, organoboron compounds can undergo characteristic rearrangements that are synthetically powerful.
The 1,2-metallate rearrangement is a fundamental process in organoboron chemistry. chemrxiv.org It involves the formation of a tetracoordinate anionic boron 'ate' complex, followed by the migration of one of the organic groups from the boron to an adjacent atom, which concurrently expels a leaving group. chemrxiv.orgresearchgate.net For vinylboronic acids, this can be triggered by various reagents. For example, the reaction of a vinylboronic ester 'ate' complex with an aryne leads to a stereoselective annulation. rsc.orgrsc.org This process involves the addition of the vinyl group to the aryne, followed by a 1,2-rearrangement and subsequent cyclization. rsc.orgrsc.org Similarly, palladium complexes can induce a 1,2-metallate rearrangement in vinyl boronate 'ate' complexes, enabling novel three-component cross-coupling reactions. nih.gov
The 1,3-borotropic rearrangement involves the migration of a boryl group between the 1- and 3-positions of an allylic system. This rearrangement is a key step in certain cascade reactions. uniovi.es Computational studies have investigated this process, for example, in the reaction between diazo compounds and alkenylboronic acids, where a 1,3-borotropic rearrangement of an intermediate allylboronic acid was identified as the rate-determining step in a carbocyclization cascade. uniovi.es Such rearrangements allow for the construction of complex molecular architectures from simple precursors.
Influence of Electronic and Steric Factors on Reaction Outcomes and Selectivity
The electronic and steric properties of the substituents on the vinylboronic acid have a profound impact on its reactivity and the selectivity of its transformations. acs.org For (1-(m-Tolyl)vinyl)boronic acid, the meta-tolyl group provides specific electronic and steric features.
Electronic Effects : The methyl group on the phenyl ring is weakly electron-donating. This influences the nucleophilicity of the vinyl group and the Lewis acidity of the boron center.
Reactivity : Compared to an unsubstituted phenyl ring, the electron-donating methyl group slightly increases the electron density of the vinyl double bond, which can impact the rate of transmetalation. In contrast, vinylboronic acids with strong electron-withdrawing groups (like -CF₃) are less nucleophilic but have a more Lewis acidic boron center. researchgate.net This increased Lewis acidity can accelerate reactions involving activation by a base but can also increase the rate of undesired protodeboronation. uniovi.es
Selectivity : In reactions like the Diels-Alder, the electronic nature of the boron substituents dictates reactivity, with more Lewis acidic boron centers leading to faster reactions. acs.orgconicet.gov.ar
Steric Effects : The tolyl group is sterically more demanding than an unsubstituted phenyl group.
Reactivity and Selectivity : Steric hindrance can influence the approach of the catalyst and other reagents. For instance, in Suzuki-Miyaura coupling, the steric bulk near the vinyl group can affect the ease of transmetalation. In some cases, steric factors can be exploited to control regioselectivity, by disfavoring reaction at a more crowded site. rsc.org In Diels-Alder reactions involving substituted vinylboranes, a combination of electronic and steric factors determines the endo/exo selectivity of the cycloaddition. conicet.gov.ar
| Substituent on Phenyl Ring | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |
| -H (Phenyl) | Neutral Reference | Moderate | Baseline reactivity. |
| -CH₃ (m-Tolyl) | Weakly Electron-Donating | Increased | Slightly enhanced nucleophilicity of vinyl group; potential steric influence on transition states. |
| -OCH₃ (Anisyl) | Strongly Electron-Donating | Increased | Higher nucleophilicity of vinyl group, potentially faster transmetalation. |
| -CF₃ (Trifluoromethylphenyl) | Strongly Electron-Withdrawing | Increased | Reduced nucleophilicity of vinyl group, increased Lewis acidity of boron, higher risk of protodeboronation. uniovi.es |
Theoretical and Computational Studies of 1 M Tolyl Vinyl Boronic Acid Reactivity
Application of Density Functional Theory (DFT) for Mechanistic Insights
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for elucidating complex reaction mechanisms. organic-chemistry.orgmdpi.com By calculating the energies of reactants, products, intermediates, and transition states, DFT allows chemists to map out the entire energy profile of a reaction, identify the rate-limiting step, and determine its thermodynamic feasibility. montclair.edu
In the context of reactions involving vinylboronic acids, DFT studies have been instrumental. For instance, research on the radical polymerization of vinylboronic acid derivatives demonstrated that DFT calculations could corroborate experimental findings on polymerization activity. rsc.org These calculations revealed that interactions between protecting groups on the boron atom could significantly influence the polymerization behavior. rsc.org
Mechanistic investigations of metal-catalyzed cross-coupling reactions, a common application for vinylboronic acids, also rely heavily on DFT. illinois.eduresearchgate.net For example, in the palladium-catalyzed Suzuki-Miyaura cross-coupling, DFT has been used to analyze the transmetalation pathway, a critical step in the catalytic cycle. illinois.edu Similarly, DFT calculations have elucidated the multi-step mechanisms of other complex transformations, including oxidative addition, insertion, and reductive elimination. researchgate.net
A DFT study on the BCl₃-induced chloroboration of 1-(m-tolyl)ethanone, a compound structurally related to (1-(m-Tolyl)vinyl)boronic acid, provides a concrete example of mechanistic elucidation. The calculations showed that the reaction proceeds through the formation of a coordinated complex, followed by the transfer of a chloride anion to the carbonyl carbon via a key transition state. rsc.org This type of detailed mechanistic information is crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Table 1: DFT-Calculated Free Energies for Chloroboration of 1-(m-tolyl)ethanone with BCl₃ rsc.org This table illustrates the application of DFT in determining the energy landscape of a reaction involving a structure similar to the subject compound.
| Species | Description | Relative Free Energy (kcal/mol) |
| K-Intr5 | Coordinated complex of 1-(m-tolyl)ethanone and BCl₃ | 2.8 |
| K-Ts5 | Transition state for zwitterion intermediate formation | 2.6 |
| K-Intr6 | Zwitterion intermediate | - |
| K-Ts6 | Transition state for chloride transfer | 13.4 |
| K-Intr7 | Final boronate ester product | - |
Computational Elucidation of Regio- and Stereoselectivity
Controlling regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the resulting product) is a central goal in organic synthesis. Computational methods are frequently used to predict and rationalize the selectivity observed in reactions of vinylboronic acids.
Studies on Diels-Alder reactions involving vinylboron dienophiles have used DFT to investigate the factors governing endo/exo selectivity. conicet.gov.ar The moderate exo-selectivity calculated for some vinylboronates was attributed to hydrogen bonding between the boronate's oxygen atoms and the diene in the exo transition state. conicet.gov.ar This interaction also reduces the ability of the oxygen lone pairs to donate electron density into the vacant p-orbital of the boron atom. conicet.gov.ar Further analysis using the distortion/interaction-activation strain energy model can provide a deeper rationale for selectivity, attributing it to electronic effects from orbital overlap or to the energy required to distort the reactants into the transition state geometry. conicet.gov.ar
For metal-catalyzed reactions, DFT can help explain the origins of selectivity by comparing the energy barriers of different possible pathways. nih.gov In a cationic palladium-catalyzed 1,2-dicarbofunctionalization of alkynes with aryl boronic acids, DFT studies rationalized the observed high regio- and stereoselectivity. nih.gov The calculations indicated that the formation of a specific stabilized cationic aryl-Pd species directs the regioselective insertion, while steric and electronic repulsions disfavor alternative pathways. nih.gov Similarly, computational studies have been essential in understanding the stereoselectivity of metal-free cross-coupling reactions between diazo compounds and alkenylboronic acids. uniovi.es
Table 2: Factors Influencing Selectivity in Vinylboronic Acid Reactions
| Reaction Type | Selectivity Factor | Computational Insight | Source(s) |
| Diels-Alder | endo/exo Stereoselectivity | Hydrogen bonding in the exo transition state stabilizes it over the endo state. | conicet.gov.ar |
| Diels-Alder | Regioselectivity | Electronic effects arising from orbital overlap and energies of the dienophile's vacant orbitals. | conicet.gov.ar |
| Pd-Catalyzed Arylation | Regioselectivity | Formation of a stabilized cationic aryl-Pd intermediate guides the reaction to a specific site. | nih.gov |
| Cu-Catalyzed Alkenylation | Enantioselectivity | Merger of catalytic cycles (amine and copper catalysis) creates a specific chiral environment. | nih.gov |
Investigation of Transition States and Reaction Intermediates in Boron-Containing Systems
The transient species that occur during a chemical reaction—transition states and intermediates—are fundamental to its mechanism. Computational chemistry provides a window into these fleeting structures, which are often impossible to observe directly. montclair.edu By locating and characterizing the geometry and energy of transition states, chemists can calculate activation energy barriers, which are crucial for understanding reaction rates. montclair.edu
In reactions involving organoboron compounds, computational studies have successfully identified key intermediates and transition states. For example, in the Suzuki-Miyaura reaction, extensive computational analysis using DFT has bolstered the experimental identification of pre-transmetalation intermediates containing the critical B-O-Pd linkage. illinois.edu
Symmetry-adapted perturbation theory (SAPT) can be applied to analyze the non-covalent interactions within a transition state, quantifying the forces that stabilize one stereochemical outcome over another. nih.gov This analysis can confirm or refute hypotheses based on chemical intuition, such as the role of specific hydrogen bonds or the impact of steric clashes. nih.gov For the allylboration of aldehydes, calculations of the six-membered cyclic transition state help to explain the observed diastereoselectivity, providing evidence for a specific catalytic mechanism, such as Lewis acid activation. whiterose.ac.uk
DFT calculations on the chloroboration of ketones have successfully modeled the four-membered ring transition state corresponding to the C-Cl bond formation, providing the activation energy for this key step. rsc.org This level of detail is critical for a complete understanding of the reaction pathway at a molecular level.
Table 3: Examples of Computed Transition State (TS) and Intermediate (Intr) Analysis in Boron Chemistry
| Reaction / Process | System Studied | Finding | Computational Method | Source(s) |
| Chloroboration | 1-(m-tolyl)ethanone + BCl₃ | Characterized a four-membered ring transition state (A-Ts2) with an activation energy of 11.9 kcal/mol for C-Cl bond formation. | DFT | rsc.org |
| Suzuki-Miyaura | Aryl Halide + Boronic Ester | Computationally analyzed the transmetalation pathway and intermediates containing B-O-Pd linkages. | DFT | illinois.edu |
| Trifluoromethylation | Aryl Boronic Acid + CF₃ Source | Calculated reaction energy pathways for intermediates and transition states in a proposed copper-catalyzed mechanism. | Quantum Chemical Methods | montclair.edu |
| Allylboration | Allylboronic Ester + Aldehyde | Modeled a 6-membered cyclic transition state to explain observed diastereoselectivity and probe the role of the nickel catalyst. | Not specified | whiterose.ac.uk |
Analysis of Electronic Structure and Reactivity Correlations of the Vinylboronic Acid Moiety
The reactivity of the vinylboronic acid moiety is intrinsically linked to its electronic structure. The defining feature is the boron atom, which possesses a vacant p-orbital. This orbital makes the boron atom a Lewis acid, capable of accepting electron density. However, the oxygen atoms attached to the boron have lone pairs that can donate electron density back to the boron, modulating its Lewis acidity. scispace.com This push-pull electronic nature governs the compound's behavior in chemical reactions.
Computational tools derived from conceptual DFT, such as the electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N) indices, can quantify these properties and correlate them with reactivity. mdpi.com For instance, the electrophilicity index can predict how readily a vinylboronic acid will act as an electrophile in reactions like the Diels-Alder cycloaddition. conicet.gov.arconicet.gov.ar The reactivity of a series of vinylboron dienophiles was found to decrease in a predictable order based on the substituents on the boron atom, which directly alter its electronic properties. conicet.gov.ar
The substituent on the vinyl group, such as the m-tolyl group in (1-(m-Tolyl)vinyl)boronic acid, also plays a crucial role. The tolyl group can influence the electron density of the C=C double bond through inductive and resonance effects, thereby affecting its reactivity towards both electrophiles and nucleophiles. DFT calculations can map the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), providing a quantitative basis for these effects. rsc.org Studies have shown that the reactivity of vinylboronic acid derivatives can be tuned by the choice of protecting group on the boron atom, which alters the electron density of the vinyl double bond. rsc.org This principle is fundamental to designing monomers with specific polymerization characteristics or tuning substrates for selective cross-coupling reactions. rsc.orgrsc.org
Advanced Applications of 1 M Tolyl Vinyl Boronic Acid in Complex Organic Synthesis
Role in Convergent and Diversity-Oriented Synthetic Strategies
Convergent and diversity-oriented synthesis (DOS) are powerful strategies for the efficient creation of complex molecules and libraries of compounds for biological screening. mdpi.comcam.ac.uk Boronic acids, including vinylboronic acids like (1-(m-Tolyl)vinyl)boronic acid, are pivotal reagents in these approaches due to their stability, functional group tolerance, and predictable reactivity, primarily in palladium-catalyzed cross-coupling reactions. nih.govnih.gov
Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules to explore new areas of chemical space and identify novel biologically active compounds. mdpi.comcam.ac.uk The vinylboronic acid moiety is an excellent input for DOS for several reasons:
Appendage Diversity: The tolyl group can be easily varied, and the vinylboronic acid itself can be coupled with a wide array of partners (aryl halides, vinyl halides) to rapidly generate a large number of distinct products from a common intermediate. mdpi.com
Scaffold Diversity: DOS strategies often employ versatile building blocks that can undergo various reaction pathways to produce different core scaffolds. cam.ac.uk A molecule containing the (1-(m-Tolyl)vinyl)boronic acid unit can be elaborated through subsequent reactions, leading to diverse molecular architectures. nih.gov
Stereochemical Diversity: The introduction of stereocenters can be controlled, allowing for the synthesis of libraries containing multiple stereoisomers, which is crucial for probing biological interactions. cam.ac.uk
One prominent DOS strategy involves a "build-couple-pair" approach, where simple building blocks are assembled, coupled (often via Suzuki reactions), and then paired with other functionalities to create complexity. mdpi.com DNA-encoded libraries (DELs), a powerful tool in drug discovery, have also been constructed using DOS principles, with Suzuki couplings of boronic acid esters playing a key role in the diversification steps. nih.gov
| Synthetic Strategy | Role of (1-(m-Tolyl)vinyl)boronic Acid | Key Reaction | Reference |
| Convergent Synthesis | Key building block for late-stage coupling of complex molecular fragments. | Suzuki-Miyaura Coupling | ontosight.aigoogle.com |
| Diversity-Oriented Synthesis (DOS) | Versatile reagent for generating libraries of structurally diverse compounds. | Suzuki-Miyaura Coupling | mdpi.comnih.gov |
Scaffold Elaboration via Diverse Boronic Acid Transformations
The boronic acid group is often described as a "universal functional group" because it can be converted into a wide array of other functionalities, making it exceptionally useful for scaffold elaboration. researchgate.net Once a molecular scaffold is constructed using (1-(m-Tolyl)vinyl)boronic acid, the boronic acid moiety itself serves as a handle for further diversification. This allows for the late-stage introduction of different chemical groups to fine-tune the properties of the final molecule.
The rich chemistry of the C-B bond allows for numerous transformations beyond the standard Suzuki-Miyaura coupling. These transformations enable the conversion of the boronic acid into other functional groups, significantly expanding the synthetic utility of the initial scaffold.
Key Transformations for Scaffold Elaboration:
Halogenation: The boronic acid can be converted to a vinyl halide (iodide, bromide) through halodeborylation. This transformation is often stereoretentive and provides a new reactive site for subsequent cross-coupling reactions. nih.gov
Amination: Transition-metal-free methods exist for the amination of organoboronic acids, allowing for the direct installation of nitrogen-containing groups. researchgate.net
Oxidation (Chan-Lam Coupling): The C–B bond can be oxidized to a C–O bond, providing access to phenols or, in the case of vinylboronic acids, enols or their rearrangement products.
Protonolysis: The boronic acid can be replaced with a hydrogen atom (protodeboronation), which can be useful for removing the directing group after it has served its purpose.
The ability to perform these transformations allows a single scaffold, built using (1-(m-Tolyl)vinyl)boronic acid, to become a progenitor for a family of related but functionally distinct molecules. This is a powerful tactic in medicinal chemistry for structure-activity relationship (SAR) studies.
| Transformation | Reagent/Condition Example | Product Functional Group | Reference |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide, Pd Catalyst, Base | Biaryl, Diene | ontosight.ai |
| Halodeborylation | N-Iodosuccinimide (NIS), N-Bromosuccinimide (NBS) | Vinyl Iodide, Vinyl Bromide | nih.gov |
| Amination | Dioxazolones, Isocyanates (metal-free) | Amide | researchgate.net |
| Petasis Reaction | Amine, Aldehyde | Allylic Amine | acs.org |
Stereoselective Construction of Defined Organic Architectures (e.g., 1,3-Dienes)
The stereoselective synthesis of conjugated 1,3-dienes is of significant interest as this motif is present in numerous natural products and functional materials. nih.govnih.gov Vinylboronic acids and their ester derivatives are premier reagents for constructing these dienes with high control over the geometry of the newly formed double bonds. mdpi.com
A primary method for this construction is the Suzuki-Miyaura cross-coupling of a vinylboronic acid, such as (1-(m-Tolyl)vinyl)boronic acid, with a vinyl halide. The reaction is known for proceeding with retention of stereochemistry for both the boronic acid and the halide partner. This allows for the predictable synthesis of all possible stereoisomers (E,E; E,Z; Z,E; Z,Z) of a 1,3-diene by simply choosing the appropriate stereoisomers of the starting materials. mdpi.com
Recent advancements have enabled even more complex, multi-component reactions. For instance, a tetra-component reaction involving a borylated dendralene, an organolithium reagent, and two different electrophiles can produce highly substituted 1,3-dienes with excellent regio- and stereoselectivity. nih.gov The mechanism involves the formation of a dienyl boronate complex, which is then trapped by electrophiles, followed by a stereoretentive halodeborylation to yield the final diene. nih.gov This modular approach allows for the "à la carte" introduction of various functionalities onto the diene core. nih.gov
Example of Stereoselective Diene Synthesis: A vinylboronate ester (with defined stereochemistry) can be coupled with a vinyl iodide (with defined stereochemistry) under palladium catalysis to yield a 1,3-diene where the geometry of both starting materials is preserved in the product.
| Reactant 1 (Stereochemistry) | Reactant 2 (Stereochemistry) | Product (Stereochemistry) | Key Feature | Reference |
| (E)-Vinylboronic Acid | (E)-Vinyl Halide | (E,E)-1,3-Diene | Retention of configuration | mdpi.com |
| (E)-Vinylboronic Acid | (Z)-Vinyl Halide | (E,Z)-1,3-Diene | Retention of configuration | mdpi.com |
| (Z)-Vinylboronic Acid | (E)-Vinyl Halide | (Z,E)-1,3-Diene | Retention of configuration | mdpi.com |
| (Z)-Vinylboronic Acid | (Z)-Vinyl Halide | (Z,Z)-1,3-Diene | Retention of configuration | mdpi.com |
Functionalization of Polymeric Materials with Boronic Acid Moieties
The incorporation of boronic acid functionalities into polymers imparts unique and valuable properties, leading to advanced materials for biomedical and sensory applications. rsc.org This functionalization can be achieved either by polymerizing boronic acid-containing monomers or by post-polymerization modification of a pre-existing polymer. mdpi.com
Emerging Research Frontiers and Future Perspectives for 1 M Tolyl Vinyl Boronic Acid Chemistry
Development of Novel Catalytic Systems for Sustainable Transformations
The synthesis and application of vinylboronic acids are heavily reliant on catalytic processes, traditionally dominated by palladium. However, the future points toward the development of more sustainable catalytic systems that utilize earth-abundant metals or even metal-free conditions. These advancements aim to reduce cost, toxicity, and environmental impact.
Research is increasingly focused on catalysts based on metals like nickel, iron, and copper. For instance, nickel-catalyzed, enantiospecific cross-couplings of benzylic ammonium (B1175870) triflates with vinylboronic acids have been demonstrated, proceeding efficiently even without phosphine (B1218219) ligands. nih.gov Iron complexes bearing pincer ligands have also emerged as effective catalysts for the hydroboration of alkynes to selectively yield E-vinylboronates. organic-chemistry.org The application of these systems to the synthesis of (1-(m-Tolyl)vinyl)boronic acid from 1-ethynyl-3-methylbenzene (B1295246) would represent a significant step towards greener production methods.
Furthermore, metal-free catalysis is a major frontier. Carboxylic acids and tropylium (B1234903) salts have been shown to catalyze the hydroboration of alkynes with pinacolborane, offering a completely metal-free pathway to vinylboronates. organic-chemistry.org The development of these protocols for the specific synthesis of (1-(m-Tolyl)vinyl)boronic acid and its derivatives would align with the principles of sustainable chemistry. nih.gov
Table 1: Examples of Emerging Catalytic Systems for Vinylboronate Synthesis
| Catalyst System | Reactants | Product Type | Potential Advantage for (1-(m-Tolyl)vinyl)boronic Acid |
|---|---|---|---|
| Ni(cod)₂ | Benzylic Ammonium Triflates, Vinyl Boronic Acids | Stereospecific C-C Coupling | Phosphine-free, milder conditions for coupling reactions. nih.gov |
| Iron-PNP Pincer Complex | Alkynes, Pinacolborane | E-vinylboronates | Use of earth-abundant, low-toxicity iron catalyst. organic-chemistry.org |
| Tropylium Salts | Alkynes, Pinacolborane | Vinylboronates | Metal-free hydroboration, avoiding transition metal contamination. organic-chemistry.org |
Integration into Flow Chemistry and Automated Synthetic Platforms
The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and process control. The synthesis of boronic acids, which can involve hazardous organolithium or Grignard reagents, is particularly well-suited for flow chemistry. organic-chemistry.orgmdpi.com A continuous flow setup can enable the rapid synthesis of boronic acids, including aryl and likely vinyl derivatives, on a multigram scale with reaction times of less than a second. organic-chemistry.org Implementing such a system for the production of (1-(m-Tolyl)vinyl)boronic acid would allow for safer handling of intermediates and enhanced throughput. hybrid-chem.comacs.org
Automated synthesis platforms, which enable the iterative assembly of complex molecules from simple building blocks, represent another major frontier. google.com The development of air- and chromatographically stable MIDA (N-methyliminodiacetic acid) boronates has been a key enabler in this field. researchgate.netnih.gov These protected boronates are compatible with a wide range of reagents, allowing for multi-step syntheses. researchgate.net Designing a MIDA-protected version of (1-(m-Tolyl)vinyl)boronic acid would make it a readily usable component in automated platforms for the rapid synthesis of compound libraries for drug discovery and materials science. This approach allows for the controlled, iterative assembly of bifunctional building blocks to create complex molecular architectures. google.comnih.gov
Exploration of Unprecedented Reactivity Modes for Vinylboronic Acids
Beyond their traditional role in Suzuki-Miyaura cross-coupling, research is uncovering novel modes of reactivity for vinylboronic acids. A prominent example is their application in bioorthogonal chemistry. Vinylboronic acids have been identified as efficient and hydrophilic reactants for the inverse electron-demand Diels-Alder (iEDDA) reaction with tetrazines. nih.govacs.org This reaction is fast, selective, and can be performed in aqueous media and even in living cells for protein labeling. acs.orgnih.govacs.org (1-(m-Tolyl)vinyl)boronic acid, with its specific substitution pattern, could offer unique reactivity or stability profiles for such applications.
Other novel transformations include Brønsted acid-catalyzed reactions. For example, styrylboronic acids react with benzhydryl alcohols under substoichiometric HBF₄ catalysis to form 1,3,3-triphenylpropene derivatives. scholaris.ca Applying this methodology to (1-(m-Tolyl)vinyl)boronic acid could open pathways to new, highly substituted alkene structures. Additionally, ascorbate-mediated N-terminal modification of proteins with vinylboronic acids presents a mild and selective method for protein functionalization, representing another divergent reactivity pathway. rsc.org
Table 2: Novel Reactivity Modes for Vinylboronic Acids
| Reaction Type | Reagents | Application | Relevance for (1-(m-Tolyl)vinyl)boronic Acid |
|---|---|---|---|
| Inverse Electron-Demand Diels-Alder (iEDDA) | Vinylboronic Acids, Tetrazines | Bioorthogonal protein labeling in living cells. nih.govacs.orgnih.gov | Potential for creating tailored bioorthogonal probes with specific properties. |
| Brønsted Acid Catalysis | Vinylboronic Acids, Benzhydryl Alcohols | Synthesis of complex 1,3,3-triphenylpropene derivatives. scholaris.ca | Access to sterically hindered and electronically diverse alkene products. |
| N-Terminal Protein Modification | Vinylboronic Acids, Ascorbate | Selective functionalization of proteins and peptides. rsc.org | Offers a tool for chemical biology and the synthesis of protein conjugates. |
Design of Next-Generation Reagents and Building Blocks based on this Motif
The (1-(m-Tolyl)vinyl)boronic acid framework is an ideal starting point for the design of more complex and functionally diverse building blocks. Functionalized organoboron reagents are exceptionally versatile intermediates in medicinal chemistry due to the multitude of transformations the boronate group can undergo, often stereospecifically. nih.gov
One promising avenue is the use of vinyl boronate esters in photosensitized [2+2] cycloadditions to create densely functionalized cyclobutane (B1203170) scaffolds. nih.gov A pinacol (B44631) ester of (1-(m-Tolyl)vinyl)boronic acid could serve as a key reactant in such transformations, providing access to novel three-dimensional structures for drug discovery.
Another critical strategy is the development of air-stable and highly versatile B-protected haloalkenylboronic acids for iterative cross-coupling. nih.gov A protected and halogenated derivative of (1-(m-Tolyl)vinyl)boronic acid could serve as a bifunctional building block, enabling the simple, efficient, and modular synthesis of complex polyenes and other conjugated systems. The development of methods for the direct homologation of arylboronic acids to benzylic boronic esters using halomethylboronic acid esters also points to new strategies for elaborating boron-containing molecules. acs.org These next-generation reagents will significantly expand the synthetic chemist's toolbox, allowing the (1-(m-Tolyl)vinyl) motif to be incorporated into a much broader range of complex target molecules.
Q & A
Q. How does (1-(m-Tolyl)vinyl)boronic acid participate in dynamic covalent chemistry for self-healing materials?
- Methodological Answer : The boronic acid-diol interaction enables reversible cross-linking in vitrimers and hydrogels. For example, poly(vinyl alcohol) hydrogels cross-linked with boronic acid derivatives exhibit pH- and temperature-responsive restructuring. Key parameters include diol/boronic acid molar ratios and buffer composition (e.g., Tris buffer for pH stability). Rheological studies quantify self-healing efficiency via strain recovery tests .
Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed reactions?
- Methodological Answer : In palladium-catalyzed couplings, the vinyl boronic acid acts as a nucleophile, with reactivity modulated by electronic effects (e.g., m-tolyl’s +I effect). Mechanistic studies using H NMR and deuterium labeling reveal intermediates such as allylic boronate esters. Base additives (e.g., KCO) facilitate transmetallation, while steric hindrance from ortho-substituents can inhibit reactivity .
Q. How can computational methods guide the design of (1-(m-Tolyl)vinyl)boronic acid-based therapeutics?
- Methodological Answer : Density functional theory (DFT) calculates binding affinities for target proteins (e.g., fibroblast activation protein in radiopharmaceuticals) by modeling boronic acid interactions with catalytic serine residues . Molecular docking and molecular dynamics simulations optimize substituent placement for enhanced selectivity, as seen in proteasome inhibitors like bortezomib .
Q. What experimental approaches resolve contradictions in biological data between boronic acid analogs and their non-boron counterparts?
- Methodological Answer : Comparative COMPARE analysis of growth inhibition profiles across 39 cancer cell lines distinguishes mechanisms of action. For example, boronic acid derivatives (e.g., compound 13c) show divergent activity from combretastatin A-4 (correlation coefficient ), suggesting unique tubulin-binding modes. Competitive binding assays with H-labeled paclitaxel further validate target engagement .
Q. How can boronic acid-functionalized polymers be engineered for controlled drug delivery?
- Methodological Answer : Copolymerization with stimuli-responsive monomers (e.g., N-isopropylacrylamide) creates dual pH- and glucose-sensitive hydrogels. Swelling ratios and release kinetics are characterized using dynamic light scattering (DLS) and Franz diffusion cells. In vivo performance is validated via fluorescence imaging in diabetic murine models .
Q. What strategies address stability challenges of (1-(m-Tolyl)vinyl)boronic acid in aqueous environments?
- Methodological Answer : Cyclic ester formation (e.g., with catechol) protects the boronic acid from hydrolysis. Stability is assessed via B NMR in phosphate-buffered saline (PBS) at physiological pH. Lyophilization with saccharide excipients (e.g., trehalose) improves shelf life by reducing water activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
